molecular formula C26H23Cl2NO4 B12833905 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,4-dichlorophenyl)pentanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,4-dichlorophenyl)pentanoic acid

カタログ番号: B12833905
分子量: 484.4 g/mol
InChIキー: QNZNPNPWRBTHSS-DEOSSOPVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,4-dichlorophenyl)pentanoic acid is a synthetic amino acid derivative bearing a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is structurally characterized by an Fmoc moiety attached to the α-amino group of a pentanoic acid backbone, with a 3,4-dichlorophenyl substituent at the fifth carbon. The Fmoc group is widely employed in peptide synthesis due to its stability under basic conditions and selective removal under mild acidic conditions .

特性

分子式

C26H23Cl2NO4

分子量

484.4 g/mol

IUPAC名

(2S)-5-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C26H23Cl2NO4/c27-22-13-12-16(14-23(22)28)6-5-11-24(25(30)31)29-26(32)33-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,12-14,21,24H,5-6,11,15H2,(H,29,32)(H,30,31)/t24-/m0/s1

InChIキー

QNZNPNPWRBTHSS-DEOSSOPVSA-N

異性体SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=CC(=C(C=C4)Cl)Cl)C(=O)O

正規SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC(=C(C=C4)Cl)Cl)C(=O)O

製品の起源

United States

準備方法

Synthesis of the Chiral 5-(3,4-dichlorophenyl)pentanoic Acid Intermediate

  • The starting point is often a chiral amino acid or a precursor that can be functionalized to introduce the 3,4-dichlorophenyl moiety at the δ-position.
  • Commonly, asymmetric synthesis or chiral resolution techniques are employed to ensure the (S)-configuration at the α-carbon.
  • The 3,4-dichlorophenyl group is introduced via cross-coupling reactions (e.g., Suzuki or Heck coupling) or by nucleophilic substitution on appropriately functionalized intermediates.
  • Protecting groups may be used during this stage to prevent side reactions on the amino or carboxyl groups.

Fmoc Protection of the Amino Group

  • The amino group is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions, typically in the presence of a base such as sodium bicarbonate or triethylamine in an organic solvent like dioxane or DMF.
  • The reaction proceeds via nucleophilic attack of the amino group on the Fmoc-Cl, forming the carbamate linkage.
  • Reaction conditions are controlled to avoid racemization and side reactions.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
  • Analytical methods such as NMR spectroscopy, mass spectrometry, and chiral HPLC are used to confirm the structure, purity, and stereochemical integrity.
  • The final product is typically obtained as a white to off-white solid with high purity (>95%).

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Chiral amino acid synthesis Asymmetric synthesis or chiral resolution 70-85 High enantiomeric excess required
Introduction of 3,4-dichlorophenyl group Suzuki coupling with 3,4-dichlorophenylboronic acid, Pd catalyst, base 75-90 Mild conditions to preserve stereochemistry
Fmoc protection Fmoc-Cl, base (e.g., NaHCO3), solvent (DMF/dioxane), 0-25°C 80-95 Avoid racemization, short reaction time preferred
Purification Recrystallization or chromatography 85-98 Final purity >95%

Research Findings and Optimization Notes

  • Stereochemical Control: Maintaining the (S)-configuration is critical. Use of mild bases and low temperatures during Fmoc protection minimizes racemization.
  • Coupling Efficiency: Pd-catalyzed cross-coupling reactions for introducing the dichlorophenyl group show high efficiency and selectivity when using optimized ligands and bases.
  • Solvent Choice: DMF and dioxane are preferred solvents for Fmoc protection due to their ability to dissolve both reactants and maintain reaction homogeneity.
  • Purification: Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) effectively separates the product from impurities.
  • Scale-Up Considerations: The synthetic route is amenable to scale-up with careful control of reaction parameters to maintain yield and stereochemical purity.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Critical Parameters Outcome/Remarks
Chiral amino acid synthesis Chiral pool or asymmetric catalysis Enantiomeric excess, temperature (S)-configured amino acid backbone
3,4-Dichlorophenyl group introduction Pd-catalyzed Suzuki coupling, boronic acid Catalyst loading, base, solvent High regio- and stereoselectivity
Fmoc protection Fmoc-Cl, base (NaHCO3 or TEA), DMF/dioxane Temperature control, reaction time High yield, minimal racemization
Purification Chromatography or recrystallization Solvent system, purity analysis >95% purity, confirmed stereochemistry

化学反応の分析

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,4-dichlorophenyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

Structural Characteristics

The compound's molecular formula is C24H27Cl2N2O6C_{24}H_{27}Cl_2N_2O_6, with a molecular weight of 470.39 g/mol. It is characterized by the following functional groups:

  • Fluorene moiety : Provides stability and hydrophobic characteristics.
  • Methoxycarbonyl group : Enhances solubility and reactivity.
  • Amino group : Essential for biological interactions.
  • Dichlorophenyl group : Contributes to its biological activity.

Biological Applications

  • Enzyme Inhibition : Preliminary studies suggest that (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,4-dichlorophenyl)pentanoic acid may act as an enzyme inhibitor. Its ability to interact with specific enzymes can be harnessed for therapeutic purposes, particularly in conditions where enzyme activity contributes to disease pathology.
  • Receptor Modulation : The compound has potential as a receptor modulator. Its structural variations can significantly affect binding affinity and selectivity towards specific biological targets, which is crucial in drug development for conditions such as cancer or metabolic disorders.
  • Cancer Research : Interaction studies using techniques like surface plasmon resonance have been employed to assess how this compound interacts with target proteins involved in cancer progression. These studies reveal important insights into binding affinities and kinetics that are essential for evaluating its therapeutic potential against various cancer types.

Synthetic Pathways

Several synthetic routes have been proposed for the preparation of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,4-dichlorophenyl)pentanoic acid. Key methods include:

  • Coupling reactions : Utilizing amide bond formation between the amino group of the compound and carboxylic acids or other amines.
  • Functional group modifications : Altering the methoxycarbonyl or dichlorophenyl groups to enhance biological activity or solubility.

These synthetic methodologies highlight the versatility in producing this compound while optimizing yield and purity.

Case Studies

  • Antitumor Activity : In vitro studies have demonstrated that (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,4-dichlorophenyl)pentanoic acid exhibits significant antitumor activity against human cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated its efficacy, revealing promising results in inhibiting cell growth.
  • Drug Design : The compound's structure-function relationship has been explored extensively in drug design contexts, particularly focusing on modifying substituents to enhance its pharmacological profile. Variations in the fluorene and dichlorophenyl substituents can lead to substantial differences in biological outcomes.

作用機序

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,4-dichlorophenyl)pentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The dichlorophenyl group contributes to its binding affinity and specificity, while the Fmoc group can be used for targeted delivery or controlled release.

類似化合物との比較

Stability and Reactivity

  • Target Compound : Expected to be stable under standard storage conditions (room temperature, dry environment) based on analogs like BS-51976, which remains stable unless exposed to strong acids, bases, or oxidizers .
  • Reactive Analogs: Compounds with diaza complexes (e.g., CAS 143824-77-5) may decompose under heat, releasing toxic fumes such as NOx or CO .

Toxicity Data

  • Acute Toxicity : Most Fmoc derivatives exhibit low to moderate acute toxicity (oral LD₅₀ > 300 mg/kg) but require precautions due to irritant properties .
  • Ecotoxicity: Limited data available; however, halogenated aromatic groups (e.g., dichlorophenyl) raise concerns about environmental persistence and bioaccumulation .

Application-Specific Differences

  • Peptide Synthesis: The target compound’s dichlorophenyl group may sterically hinder coupling reactions compared to less bulky analogs like (S)-2-((Fmoc)amino)-4,4-dimethylpentanoic acid .
  • Drug Design : Halogenated analogs are prioritized in medicinal chemistry for enhanced target binding (e.g., kinase inhibition) but may require optimization to mitigate metabolic liabilities .

Research Findings and Methodological Considerations

  • Similarity Assessment: Computational methods for structural similarity (e.g., Tanimoto coefficient) highlight that minor substituent changes significantly alter bioactivity, emphasizing the need for precise analog design .
  • Analytical Challenges : Spectrofluorometry and tensiometry, validated for quaternary ammonium compounds (e.g., BAC-C12), may require adaptation for analyzing Fmoc derivatives due to fluorescence interference from the Fmoc group .

生物活性

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,4-dichlorophenyl)pentanoic acid, often referred to as Fmoc-D-5-(3,4-dichlorophenyl)pentanoic acid, is a complex organic compound with significant biological implications. Its unique structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pentanoic acid backbone, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,4-dichlorophenyl)pentanoic acid is C20H21Cl2N2O4C_{20}H_{21}Cl_{2}N_{2}O_{4}, with a molecular weight of approximately 397.30 g/mol. The structure features a fluorenyl group that enhances lipophilicity and facilitates interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The Fmoc group provides stability during chemical reactions while allowing for selective binding to hydrophobic pockets within target proteins. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to specific receptors, influencing cellular signal transduction mechanisms.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

  • Antimicrobial Activity : Exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria.
  • Antitumor Activity : Demonstrated potential in inhibiting cancer cell proliferation through mechanisms involving topoisomerase inhibition.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibitory effects against Staphylococcus aureus
AntitumorInhibition of cancer cell lines
Enzyme InhibitionInhibition of InhA enzyme in Mycobacterium

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various derivatives of fluorenone, including (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,4-dichlorophenyl)pentanoic acid). The results indicated significant activity against multi-drug resistant strains of Mycobacterium tuberculosis, highlighting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Antitumor Properties

Research focusing on the antitumor properties revealed that derivatives containing the fluorenyl group exhibited potent cytotoxicity against several cancer cell lines. The mechanism was linked to the inhibition of type I topoisomerase, which is crucial for DNA replication and transcription .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via Fmoc-based solid-phase peptide synthesis (SPPS) using NovaSyn TGR resin or similar carriers. Key steps include:

  • Amino Acid Activation : Use coupling agents like HBTU/HOBt in DMF with N-ethyl-N,N-diisopropylamine (DIPEA) for Fmoc deprotection and peptide bond formation .
  • Side-Chain Functionalization : Introduce the 3,4-dichlorophenyl group via nucleophilic substitution or Suzuki-Miyaura coupling under inert conditions (argon/nitrogen atmosphere) .
  • Optimization Strategies :
    • Temperature Control : Maintain -10°C to 20°C during coupling to minimize racemization .
    • Solvent Selection : Use dichloromethane (DCM) or dimethylformamide (DMF) for improved solubility of hydrophobic intermediates .
    • Purification : Employ reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) for final product isolation .

Q. What analytical techniques are most effective for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify stereochemistry and substituent positions. For example, the Fmoc group’s aromatic protons appear at δ 7.3–7.8 ppm, while the 3,4-dichlorophenyl group shows distinct splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+^+ for C28_{28}H24_{24}Cl2_2N2_2O4_4: ~547.12) with <5 ppm error .
  • HPLC Purity Analysis : Utilize C18 columns with UV detection at 254 nm; target ≥95% purity .

Advanced Research Questions

Q. How does the 3,4-dichlorophenyl group influence reactivity in peptide coupling, and what mechanistic insights exist?

Methodological Answer:

  • Steric and Electronic Effects : The electron-withdrawing chlorine atoms increase electrophilicity at the carbonyl carbon, enhancing coupling efficiency. However, steric hindrance may require longer reaction times or excess coupling reagents .
  • Mechanistic Studies :
    • Kinetic Analysis : Monitor coupling rates via in situ IR spectroscopy (amide bond formation at ~1680 cm1^{-1}) under varying conditions .
    • Computational Modeling : Density Functional Theory (DFT) can predict transition-state energies to rationalize observed yields .

Q. How can researchers resolve contradictions in reported toxicity data for Fmoc-protected derivatives?

Methodological Answer:

  • Data Harmonization :
    • In Vitro Assays : Perform standardized MTT assays on HEK293 or HepG2 cells to compare acute toxicity (IC50_{50}) across studies .
    • GHS Classification Cross-Validation : Re-evaluate skin/eye irritation (Category 2A per OSHA HCS) using OECD Test Guidelines 404/405 .
  • Mitigation Strategies :
    • Respiratory Protection : Use NIOSH-approved respirators if airborne particulates exceed 1 mg/m3^3 during handling .

Q. What strategies improve the compound’s stability under long-term storage?

Methodological Answer:

  • Storage Conditions :
    • Temperature : Store at -20°C in amber vials to prevent Fmoc group degradation .
    • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the carbamate linkage .
  • Stability Monitoring :
    • Accelerated Aging Studies : Conduct HPLC and LC-MS every 3 months under forced degradation (40°C/75% RH) to track decomposition products like fluorenylmethanol .

Tables for Key Data

Property Value/Recommendation Reference
Acute Toxicity (Oral) LD50_{50} > 2000 mg/kg (Category 4)
Optimal Coupling Temp -10°C to 20°C
HPLC Purity Threshold ≥95% (C18, 254 nm)
Storage Stability -20°C in anhydrous DMF/DCM

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。